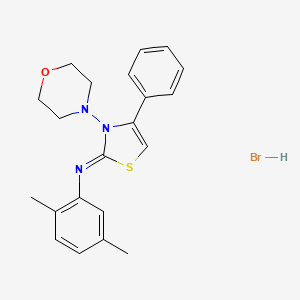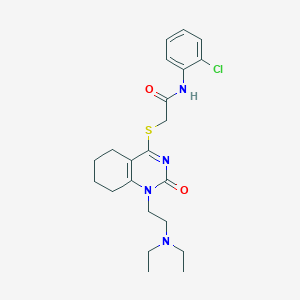
N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H29ClN4O2S and its molecular weight is 449.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research has demonstrated the potential of quinazoline derivatives in combating bacterial and fungal infections. For instance, the synthesis of new quinazolines as potential antimicrobial agents revealed compounds with significant activity against various bacterial and fungal strains, including Escherichia coli and Staphylococcus aureus, among others (Desai, Shihora, & Moradia, 2007). Similarly, other studies have focused on synthesizing derivatives with enhanced antimicrobial properties, targeting specific microbial strains (Patel & Shaikh, 2011).
Anti-inflammatory and Analgesic Applications
Quinazolinyl acetamides have been investigated for their analgesic and anti-inflammatory activities. Notably, certain compounds within this class demonstrated potent analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents for managing pain and inflammation (Alagarsamy et al., 2015).
Antitumor Activities
The exploration of quinazoline derivatives extends into the field of oncology, where novel compounds have been synthesized and evaluated for their antitumor properties. Some studies have identified compounds with significant in vitro antitumor activity, highlighting the therapeutic potential of these derivatives in cancer treatment (Forsch, Wright, & Rosowsky, 2002). The molecular mechanisms underlying these activities, including interactions with specific cellular targets, have been a focal point of research, offering insights into their potential clinical applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O2S/c1-3-26(4-2)13-14-27-19-12-8-5-9-16(19)21(25-22(27)29)30-15-20(28)24-18-11-7-6-10-17(18)23/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQXSZMKSSLEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)
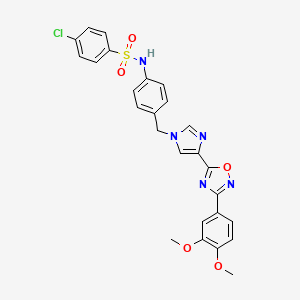
![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)
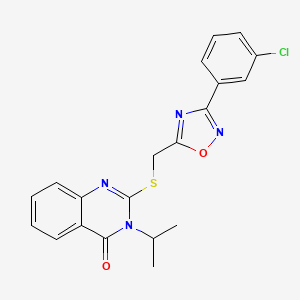
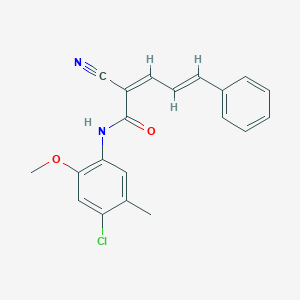
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)
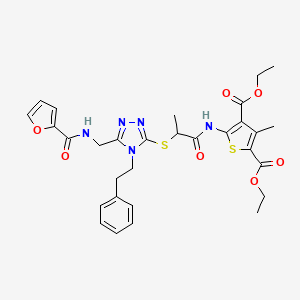

![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)
